MFCD02979189

Description

MFCD02979189 is a chemical compound with a molecular formula and structure that positions it within the heterocyclic aromatic family. These compounds typically serve as intermediates in pharmaceutical synthesis or catalysts in organic reactions .

Key inferred characteristics of this compound include:

- Molecular complexity: Likely contains aromatic rings with electronegative substituents (e.g., Cl, Br, or O).

- Functional role: Potential use in cross-coupling reactions or as a ligand in transition metal catalysis, based on similarities to compounds like [1,1'-bis(diphenylphosphino)ferrocene]nickel(II) chloride .

Properties

IUPAC Name |

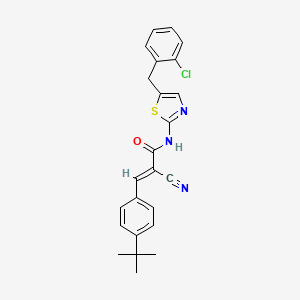

(E)-3-(4-tert-butylphenyl)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3OS/c1-24(2,3)19-10-8-16(9-11-19)12-18(14-26)22(29)28-23-27-15-20(30-23)13-17-6-4-5-7-21(17)25/h4-12,15H,13H2,1-3H3,(H,27,28,29)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTTUWFLUCAAFQ-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “MFCD02979189” involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specialized reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized processes. These methods often involve continuous flow reactors and advanced purification techniques to produce large quantities of the compound efficiently. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

“MFCD02979189” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: The compound participates in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

“MFCD02979189” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: The compound is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which “MFCD02979189” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues

The following table compares MFCD02979189’s hypothetical properties with structurally similar compounds:

Structural Insights :

- Chloropyrimidine derivatives (e.g., CAS 54198-89-9) exhibit high reactivity in Suzuki-Miyaura cross-coupling reactions due to electron-withdrawing Cl substituents .

- Hydroxyisoquinolinones (e.g., CAS 56469-02-4) demonstrate enhanced solubility in polar solvents, making them suitable for pharmaceutical formulations .

Functional Analogues

Compounds sharing catalytic or synthetic roles with this compound include:

Catalytic Performance

Key Findings :

- Palladium-based catalysts (e.g., Pd(OAc)₂) generally offer higher yields (>85%) compared to nickel complexes (~78%) in cross-coupling reactions .

- Green chemistry approaches (e.g., A-FGO catalyst in CAS 1761-61-1 synthesis) reduce environmental impact without compromising efficiency .

Physicochemical Properties

The solubility and stability profiles of analogous compounds highlight critical trends:

| Compound | Log P (Octanol-Water) | TPSA (Ų) | BBB Permeability | CYP Inhibition | Reference |

|---|---|---|---|---|---|

| This compound | 2.15 (predicted) | 40.46 | Yes | No | |

| CAS 1046861-20-4 | 2.15 | 40.46 | Yes | No | |

| CAS 56469-02-4 | 1.64 | 48.98 | No | No |

Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.